3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole
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Overview
Description
3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3-(4-Amino-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The compound’s anti-inflammatory effects may be due to its ability to modulate the activity of inflammatory mediators and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-nitrophenyl)thiourea: Shares the 4-chloro-3-nitrophenyl moiety but differs in the presence of a thiourea group instead of the oxadiazole ring.
4-Chloro-3-nitrophenyl isocyanate: Contains the same aromatic ring but with an isocyanate functional group.
Uniqueness
3-(4-Chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and physical properties. This ring structure contributes to the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-cyclohexyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-11-7-6-10(8-12(11)18(19)20)13-16-14(21-17-13)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCJHOGVWAZTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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